molecular formula C9H9NO5 B067981 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde CAS No. 182067-57-8

2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde

Cat. No.: B067981
CAS No.: 182067-57-8
M. Wt: 211.17 g/mol
InChI Key: WNJCZHLWUFGLEA-UHFFFAOYSA-N
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Description

2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at position 2, a hydroxyl group at position 3, and a nitro group at position 5. The aldehyde functional group at position 1 makes it a versatile intermediate for condensation reactions, such as hydrazone or imine formation .

Properties

CAS No.

182067-57-8

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-ethoxy-3-hydroxy-6-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)7(10(13)14)3-4-8(9)12/h3-5,12H,2H2,1H3

InChI Key

WNJCZHLWUFGLEA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1C=O)[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1C=O)[N+](=O)[O-])O

Synonyms

Benzaldehyde, 2-ethoxy-3-hydroxy-6-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The interplay of electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro) groups creates a complex electronic environment. Key comparisons include:

2-Ethoxybenzaldehyde
  • Structure : Lacks hydroxy and nitro groups.
  • Electronic Effects : The ethoxy group (-OEt) donates electrons via resonance (σ = -0.24), activating the ring toward electrophilic substitution.
  • Reactivity : Higher electrophilic reactivity compared to the target compound due to the absence of deactivating nitro groups .
3-Nitrobenzaldehyde
  • Structure : Contains only a nitro group at position 3.
  • Electronic Effects: The nitro group (-NO₂, σ = +0.78) strongly deactivates the ring, reducing electrophilic substitution rates.
  • Reactivity : Less reactive in nucleophilic additions compared to the target compound due to the absence of activating hydroxyl groups .
2-Hydroxy-5-nitrobenzaldehyde
  • Structure : Hydroxy and nitro groups at positions 2 and 5, respectively.
  • Solubility: Higher polarity due to hydroxyl and nitro groups enhances solubility in polar solvents compared to non-hydroxylated analogs .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde 227.16 Not reported Moderate in polar solvents 2-OEt, 3-OH, 6-NO₂
2-Ethoxybenzaldehyde 150.17 35–37 Soluble in ethanol, ether 2-OEt
3-Nitrobenzaldehyde 151.12 58–60 Soluble in hot water 3-NO₂
2-Hydroxy-5-nitrobenzaldehyde 183.12 142–144 Slightly soluble in water 2-OH, 5-NO₂

Notes:

  • The target compound’s melting point is likely elevated due to intramolecular hydrogen bonding between the hydroxyl and ethoxy/nitro groups.
  • Solubility trends correlate with substituent polarity: hydroxyl > nitro > ethoxy .

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